2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This chemical compound is a synthetic molecule that has been developed in the laboratory using specific synthesis methods. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Moreover, it also binds to specific receptors in the body, which reduces inflammation and other pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This chemical compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and protect neurons from damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high potency and specificity. This chemical compound has been found to be highly effective in inhibiting specific enzymes and receptors in the body, which makes it a valuable tool in scientific research. However, one of the limitations of using this chemical compound is its potential toxicity. It is important to use caution when handling this compound in the laboratory.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One of the areas of interest is the development of new therapeutic applications for this compound. It has shown potential in the treatment of cancer, inflammation, and neurological disorders, and further research is needed to explore its full therapeutic potential. Moreover, research is also needed to explore the toxicity and safety of this compound, which will be important for its future clinical use. Additionally, further studies are needed to understand the mechanism of action of this compound and its interactions with other molecules in the body.
Synthesis Methods
The synthesis method of 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 4-bromoanisole and 4-chloro-3-(2-nitrophenyl)oxazole in the presence of a palladium catalyst. The resulting product is then treated with sodium borohydride to reduce the nitro group to an amino group. Finally, the amino group is acetylated using acetic anhydride to produce the final product.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. This chemical compound has shown promising results in the treatment of various diseases and disorders such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Moreover, it has also shown potential in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O3/c21-12-3-6-14(7-4-12)27-11-18(26)24-13-5-8-16(22)15(10-13)20-25-19-17(28-20)2-1-9-23-19/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVKNGPLYGNPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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